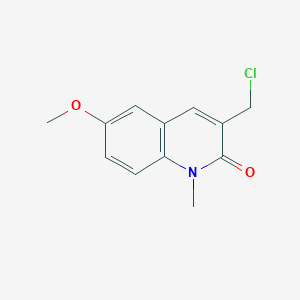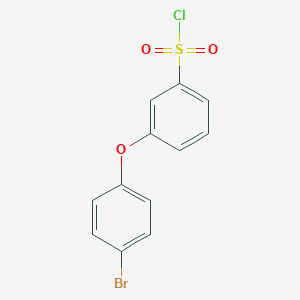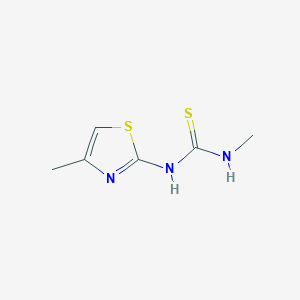
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one is a quinoline derivative with a unique structure that includes a chloromethyl group, a methoxy group, and a methyl group attached to a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one typically involves the chloromethylation of a quinolinone precursor. One common method is the reaction of 6-methoxy-1-methylquinolin-2(1H)-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinolinone derivatives with different functional groups.
Reduction Reactions: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-(aminomethyl)-6-methoxy-1-methylquinolin-2(1H)-one, while oxidation of the methoxy group can produce 3-(chloromethyl)-6-hydroxy-1-methylquinolin-2(1H)-one.
Scientific Research Applications
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can serve as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial, anticancer, and anti-inflammatory drugs.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes essential for cell wall synthesis, leading to antimicrobial effects. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
6-methoxyquinolin-2(1H)-one: Lacks the chloromethyl and methyl groups, making it less reactive in nucleophilic substitution reactions.
3-(bromomethyl)-6-methoxy-1-methylquinolin-2(1H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may affect its reactivity and biological activity.
3-(chloromethyl)-6-hydroxy-1-methylquinolin-2(1H)-one:
Uniqueness
3-(chloromethyl)-6-methoxy-1-methylquinolin-2(1H)-one is unique due to the presence of both chloromethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H12ClNO2 |
|---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-(chloromethyl)-6-methoxy-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H12ClNO2/c1-14-11-4-3-10(16-2)6-8(11)5-9(7-13)12(14)15/h3-6H,7H2,1-2H3 |
InChI Key |
QUURDNKNDBVDHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C(C1=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Ethylphenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B12119614.png)
![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)



![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)
![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-[3-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B12119674.png)
![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)


![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)
